molecular formula C16H17N9O5S2 B10784487 Cefteram

Cefteram

Cat. No.: B10784487
M. Wt: 479.5 g/mol
InChI Key: XSPUSVIQHBDITA-KXDGEKGBSA-N
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Description

Cefteram is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefteram involves several key steps. Initially, 7-aminocephalosporanic acid reacts with a methyl-substituted tetrazole to form an intermediate compound. This intermediate is then protected using diazodiphenylmethane. The next step involves forming an amide with thiazole carboxylic acid, followed by deprotection with trifluoroacetic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound pivoxil typically starts with 7-aminocephalosporanic acid and 5-methyl tetrazole as the initial raw materials. These compounds react in sulfuric acid to produce this compound pivoxil .

Chemical Reactions Analysis

Types of Reactions

Cefteram undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly discussed.

    Reduction: Reduction reactions are less typical for this compound due to its stable cephalosporin structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are more common in the synthesis and modification of this compound.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, particularly when synthesized from its precursors through substitution and protection-deprotection steps .

Scientific Research Applications

Cefteram has a wide range of applications in scientific research:

Mechanism of Action

Cefteram exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Cefteram is compared with other third-generation cephalosporins such as cefcapene pivoxil. Both compounds are effective against a broad spectrum of bacteria, but this compound pivoxil is noted for its higher bioavailability and effectiveness in treating chronic respiratory tract infections . Other similar compounds include cefotaxime and cefditoren, which share similar mechanisms of action but differ in their spectrum of activity and pharmacokinetic properties .

Conclusion

This compound is a versatile and potent third-generation cephalosporin antibiotic with significant applications in medicine and scientific research. Its unique synthesis, broad-spectrum activity, and effective mechanism of action make it a valuable compound in the fight against bacterial infections.

Properties

Molecular Formula

C16H17N9O5S2

Molecular Weight

479.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,14-/m1/s1

InChI Key

XSPUSVIQHBDITA-KXDGEKGBSA-N

Isomeric SMILES

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O

Canonical SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Origin of Product

United States

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